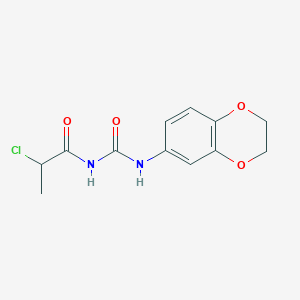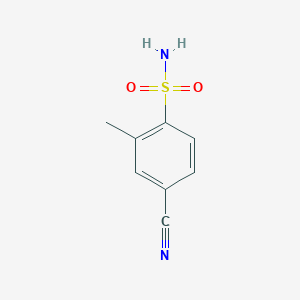
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Vue d'ensemble
Description
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CPBDU, is a synthetic compound that has been studied for its potential applications in scientific research. CPBDU is a heterocyclic compound that contains both a benzodioxin and a urea ring, and is a derivative of the drug metamizole. CPBDU has been demonstrated to possess both anti-inflammatory and analgesic properties, making it a useful tool in a variety of research applications. This article will discuss the synthesis method of CPBDU, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Urea Biosensors
Urea, or carbamide, is an organic compound crucial in the medical and biological fields, especially for detecting and quantifying urea concentration in various environments, including the human body. Urea's excessive concentration is linked to several health issues like indigestion, kidney failure, and dehydration. In scientific research, urea biosensors have emerged as a significant tool. These biosensors utilize the enzyme urease as a bioreceptor element, offering a means to detect urea efficiently. The development of urea biosensors involves using various nanoparticles and conducting polymers to improve enzyme immobilization and sensing parameters, which is critical for applications ranging from healthcare diagnostics to environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Medicine
The enzyme urease plays a role in infections caused by certain bacteria in the gastric and urinary tracts. Research on urease inhibitors, particularly urea derivatives, reveals potential medical applications in treating these infections. For example, acetohydroxamic acid, a urease inhibitor, has been used clinically to treat urinary tract infections despite its severe side effects. This indicates a significant area of research aimed at discovering new, safer urease inhibitors that could offer therapeutic benefits without the adverse effects associated with current treatments (Kosikowska & Berlicki, 2011).
Synthesis and Biological Importance of Urea Derivatives
The chemical synthesis and study of urea derivatives, such as 2-(thio)ureabenzothiazoles, have shown a broad spectrum of biological activities. These compounds, combining (thio)urea and benzothiazole groups, have been investigated for their therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties. This area of research highlights the versatility of urea derivatives in drug design and their potential as new pharmacophores for various diseases (Rosales-Hernández et al., 2022).
Urea as a Hydrogen Carrier
Recent studies have explored the use of urea as a hydrogen carrier for fuel cell power, given its abundance, non-toxicity, stability, and economic advantages. This research assesses urea's feasibility as a sustainable hydrogen supply, potentially revolutionizing energy storage and fuel cell technologies by offering a safe, efficient, and eco-friendly alternative to current methods (Rollinson et al., 2011).
Urea in Agriculture
Urea's role in agriculture, particularly as a nitrogen fertilizer, is well-documented. However, its use is not without problems, such as volatility and the risk of environmental pollution. Research into urease inhibitors like NBPT (N-(n-butyl)thiophosphoric triamide) has shown to improve the agronomic efficiency of urea fertilizers by reducing ammonia volatilization, thereby enhancing nitrogen-use efficiency and reducing environmental impact (Cantarella et al., 2018).
Propriétés
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-7(13)11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQSTWHYLZZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1=CC2=C(C=C1)OCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)



![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)


![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)

